molecular formula C20H20N4OS B2498957 N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251620-34-4

N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2498957
CAS No.: 1251620-34-4
M. Wt: 364.47
InChI Key: XCPDAUHAASSQGX-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound belonging to the class of thioacetamide derivatives. This complex molecule features a 2,6-dimethylphenyl group, a 2-methyl-6-(pyridin-2-yl)pyrimidine core, and a critical thioether linkage, a structural motif shared with compounds known to exhibit potent biological activity. Compounds with this scaffold are of significant interest in medicinal chemistry and drug discovery, particularly in oncology research. Based on studies of highly similar molecules, this structural class has demonstrated potential as a potent and selective inhibitor of enzymes like Sirtuin 2 (SIRT2) . SIRT2 inhibition is a promising therapeutic strategy for cancer treatment, as it can lead to increased acetylation of cellular targets such as α-tubulin, disrupting cell cycle progression and inducing apoptosis in tumor cells . The presence of the pyrimidine and pyridine rings suggests the compound may act as a bioisostere for purine nucleotides, facilitating interactions with the ATP-binding sites of various kinase targets, making it a valuable tool for probing cell signaling pathways . Researchers can utilize this compound in biochemical assays to study enzyme kinetics, in cell-based models to investigate anti-proliferative effects, and in structural biology to understand ligand-protein interactions. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13-7-6-8-14(2)20(13)24-18(25)12-26-19-11-17(22-15(3)23-19)16-9-4-5-10-21-16/h4-11H,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPDAUHAASSQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of human sirtuin 2 (SIRT2). SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, autophagy, and inflammatory responses. Dysregulation of SIRT2 has been linked to multiple diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N4S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{S}

Structural Features

  • Aromatic Ring : The presence of the 2,6-dimethylphenyl group enhances lipophilicity and may contribute to the compound's ability to penetrate cellular membranes.
  • Pyrimidine and Pyridine Moieties : These heterocycles are known for their biological activity and may interact with various biological targets.

The compound acts primarily as a SIRT2 inhibitor . SIRT2 is involved in deacetylating various proteins that regulate cell survival and proliferation. By inhibiting SIRT2, this compound can potentially alter cellular pathways involved in cancer progression and inflammatory responses.

Efficacy in Preclinical Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on SIRT2 with an IC50 value indicating potent activity. For example:

CompoundTargetIC50 (µM)Reference
This compoundSIRT20.126

Case Studies

  • Anti-Cancer Activity : In a study focusing on triple-negative breast cancer (TNBC), the compound showed a significant reduction in cell proliferation with an IC50 value of 0.126 µM. It also inhibited lung metastasis more effectively than established treatments like TAE226 .
    • Model Used : BALB/c nude mouse model with MDA-MB-231 TNBC cells.
    • Outcome : Demonstrated over a 20-fold selectivity for cancer cells compared to normal cells.
  • Anti-inflammatory Effects : The compound was evaluated for its potential to modulate inflammatory responses by inhibiting SIRT2 activity, which is known to influence immune cell function and cytokine production .

Safety Profile

In vivo studies have assessed the safety profile of this compound. A subacute toxicity study indicated that the compound could be administered at high doses (40 mg/kg) without significant adverse effects on healthy mice .

Summary of Findings

ParameterResult
ToxicityLow at high doses
SelectivityHigh for cancer cells
MechanismSIRT2 inhibition

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against common pathogens. For instance, studies have shown that compounds with similar structural motifs demonstrate significant efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Cytotoxicity

The cytotoxic effects of N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide have been investigated in various cancer cell lines. Preliminary findings suggest selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized thioacetylated pyrimidine derivatives and assessed their antibacterial and antifungal activities using agar diffusion methods. Results indicated enhanced antimicrobial potency compared to standard drugs like ceftriaxone .
  • Anticancer Mechanisms : Molecular docking studies involving pyrimidine derivatives revealed significant binding affinities to cancer-related targets, suggesting mechanisms for their anticancer activity. Structural modifications were highlighted as critical for enhancing biological efficacy .
  • Anticonvulsant Studies : The anticonvulsant activity was evaluated in vivo using models with pentylenetetrazole-induced seizures. While some derivatives showed reduced seizure frequency, most did not achieve significant protective effects compared to established anticonvulsants like diazepam .

Chemical Reactions Analysis

Cycloaddition Reactions Involving the 1,2,3-Triazole Ring

The 1,2,3-triazole group undergoes regioselective cycloaddition reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a hallmark reaction for synthesizing substituted triazoles. For example:

Reaction Conditions Product Yield Source
Reaction with terminal alkynesCuI (10 mol%), 1,10-phenanthroline, DBU, CH₃CN, 65°C, 4 h1,4-disubstituted triazoles (e.g., 3a )37–91%
Huisgen 1,3-dipolar cycloaddition[mPy]OTf/FeCl₃ catalyst, 25°C, 30 min1,5-disubstituted triazoles (e.g., 31a )85–92%

The triazole’s rigid planar structure enables π-π stacking and dipole interactions, facilitating cycloaddition with alkynes or nitriles under mild conditions .

Sulfonamide Group Reactivity

The sulfonyl group participates in nucleophilic substitution and coupling reactions. Key transformations include:

Reaction Conditions Product Yield Source
Sulfonamide alkylationK₂CO₃, DMF, 70°C, 3 hN-alkylated sulfonamides (e.g., 4e )80–84%
Suzuki–Miyaura cross-couplingPd(OAc)₂, K₂CO₃, THF/H₂O, 85°C, 10–12 hBiaryl sulfonamides (e.g., 9a )82–91%

The sulfonyl group’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack, enabling functionalization .

Azetidine Ring Modifications

The azetidine ring undergoes ring-opening and substitution reactions under acidic or basic conditions:

Reaction Conditions Product Yield Source
Ring-opening with NaN₃DMF, 70°C, 3 hAzide-functionalized intermediates (e.g., 5 )78%
TosylationTsCl, Et₃N, DMAP, DCM, 0°C to RT, 5 hTosyl-azetidine derivatives (e.g., 4 )95%

The ring strain in azetidine enhances reactivity, allowing for efficient functionalization .

4.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide and analogous compounds:

Compound Name Substituents/Key Groups Molecular Weight Primary Use/Activity Key Distinguishing Features
Target Compound Pyridin-2-yl, methyl-pyrimidine, thioether Not reported Hypothesized pesticide/pharma Thioacetamide linkage; pyridine-pyrimidine core
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino group 234.33 g/mol Local anesthetic (inferred) Basic diethylamino group enhances solubility
Alachlor Chloro, methoxymethyl 269.77 g/mol Herbicide Chloroacetamide with alkoxyalkyl chain
Oxadixyl Methoxy, oxazolidinyl 278.32 g/mol Fungicide Oxazolidinone ring improves systemic activity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Benzyl, pyrimidinone 317.39 g/mol Pharmaceutical (inferred) Benzyl group enhances aromatic interactions

Structural and Functional Analysis

  • Thioether vs.
  • Pyridine-Pyrimidine Core : The fused pyridine-pyrimidine system could enable π-π stacking or metal coordination, unlike alachlor’s simpler chloroacetamide structure .
  • Substituent Effects: The 2,6-dimethylphenyl group in the target compound and its diethylamino analog () may sterically hinder enzymatic degradation, enhancing metabolic stability compared to alachlor’s 2,6-diethylphenyl group .
  • Synthetic Pathways : The target compound’s synthesis aligns with methods for alkylating pyrimidinethiones, whereas alachlor and oxadixyl require nucleophilic substitution of chloroacetamides .

Research Findings

  • ADMET Properties: Thioether-containing compounds like the target molecule may exhibit prolonged half-lives due to resistance to oxidative metabolism, though increased molecular weight (compared to ’s diethylamino analog) could limit bioavailability .
  • Biological Activity: Pyrimidine derivatives with pyridinyl substituents (e.g., the target compound) often target enzymes like dihydrofolate reductase or acetyl-CoA carboxylase in pests, whereas oxadixyl’s oxazolidinone group inhibits fungal RNA polymerase .

Physical Properties

  • The benzyl-substituted analog () has a melting point of 196°C, suggesting high crystallinity, which may correlate with the target compound’s stability . In contrast, alachlor’s lower molecular weight (269.77 g/mol) likely contributes to its volatility as a pre-emergent herbicide .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide?

  • Methodology : Key parameters include:

  • Temperature control : Reactions involving thioether linkages (e.g., alkylation of thiopyrimidines) require precise thermal regulation to avoid side reactions (e.g., decomposition of pyrimidine rings) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency during thioacetamide formation .
  • Stoichiometry : A 2.8-fold molar excess of sodium methylate ensures complete deprotonation of thiol intermediates, critical for high yields in pyrimidine alkylation steps .
    • Validation : Monitor reaction progress via TLC and intermediate purification using column chromatography .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR confirm substitution patterns (e.g., pyridin-2-yl vs. pyrimidin-4-yl groups) and thioacetamide bond formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy, particularly for sulfur-containing fragments .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between pyrimidine and phenyl rings), which influence biological activity .

Advanced Research Questions

Q. What computational tools can predict reaction pathways for synthesizing this compound?

  • Approach :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states in thioacetamide bond formation, identifying energy barriers for regioselective alkylation .
  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways for pyrimidine functionalization, minimizing trial-and-error experimentation .
    • Integration : Combine computational predictions with experimental validation (e.g., kinetic studies) to refine synthetic routes .

Q. How do structural modifications (e.g., substituents on the pyridin-2-yl group) affect biological activity?

  • Experimental design :

  • SAR studies : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) and assay activity against target enzymes (e.g., kinases) .
  • Crystallographic analysis : Compare binding modes in protein-ligand complexes to identify critical interactions (e.g., hydrogen bonding with pyrimidine N-atoms) .
    • Data interpretation : Use statistical models (e.g., multivariate regression) to correlate electronic parameters (Hammett constants) with potency .

Q. How can researchers resolve contradictions in reported yield data for this compound?

  • Root cause analysis :

  • Impurity profiling : LC-MS identifies side products (e.g., over-alkylated derivatives) that reduce yields .
  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, catalyst loading) causing yield discrepancies .
    • Case study : In one study, adjusting reaction time from 12 to 8 hours increased yield from 62% to 78% by minimizing hydrolysis of the thioacetamide group .

Q. What strategies mitigate regioselectivity challenges during pyrimidine alkylation?

  • Mechanistic insights :

  • Protecting groups : Temporarily block reactive sites (e.g., pyridin-2-yl nitrogen) to direct alkylation to the pyrimidin-4-yl sulfur .
  • Catalytic control : Use transition metals (e.g., Cu(I)) to stabilize intermediates and enhance regioselectivity .
    • Validation : Monitor regiochemical outcomes via 1H^1H-NMR coupling constants for pyrimidine protons .

Methodological Resources

Q. What advanced techniques study the compound’s interaction with biological targets?

  • Biophysical methods :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KdK_d) for receptor-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .
    • In silico docking : Use AutoDock Vina to predict binding poses in enzyme active sites, guiding mutagenesis studies .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • Protocol :

  • Forced degradation : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and basic (NaOH) conditions to identify labile groups (e.g., thioether bonds) .
  • HPLC-MS stability profiling : Track degradation products over time to infer degradation pathways .
    • Outcome : Data inform formulation strategies (e.g., lyophilization for hydrolysis-prone analogs) .

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